Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring fused with a cyano and ester functional group. Its distinct chemical properties make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl cyanoacetate with hydroxylamine hydrochloride in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide or Grignard reagents are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds, which are valuable intermediates in further synthetic applications.
Scientific Research Applications
Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and ester groups play a crucial role in binding to active sites, thereby modulating biological activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl oxazole-5-carboxylate
- Cyanoacetohydrazides
- Pyrazole derivatives
Uniqueness
Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAAIBDMWJZGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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